(alphaS,betaR)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

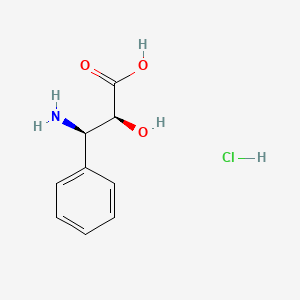

(alphaS,betaR)- is a chiral amino acid derivative. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS,betaR)- typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and glycine.

Aldol Condensation: Benzaldehyde undergoes aldol condensation with glycine to form a β-hydroxy-α-amino acid intermediate.

Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond and form the desired (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.

Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (alphaS,betaR)- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(alphaS,betaR)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, such as amides, esters, and ketones.

科学研究应用

Pharmacological Applications

Antimicrobial Activity

One of the most notable applications of (alphaS, betaR)- compounds is their potential as antimicrobial agents. Research indicates that these compounds exhibit significant activity against various pathogens. For instance, studies have shown that (alphaS, betaR)- derivatives can serve as effective miticides, targeting acarids in both agricultural and medical contexts. The synthesis of these compounds has been linked to enhanced efficacy in killing pests while maintaining low toxicity levels for humans and animals .

Enzyme Modulation

Many (alphaS, betaR)- compounds act as inhibitors or modulators of enzyme activity. For example, (alphaS, betaR)-Bedaquiline is known to target specific enzymes involved in bacterial metabolism, making it a critical component in the fight against tuberculosis. This modulation of enzyme activity is crucial for developing new therapeutic agents that can tackle resistant strains of bacteria.

Case Study 1: Miticidal Activity

A recent study highlighted the effectiveness of a synthesized (alphaS, betaR)- compound in controlling mite populations in agricultural settings. The compound demonstrated a significant reduction in mite numbers compared to untreated controls over a four-week period. This case underscores the potential for these compounds to serve as environmentally friendly alternatives to conventional pesticides .

Case Study 2: Antibacterial Properties

In another investigation focused on tuberculosis treatment, (alphaS, betaR)-Bedaquiline was shown to reduce bacterial load significantly in infected animal models. The study reported that the compound not only inhibited bacterial growth but also had a favorable safety profile compared to existing treatments.

作用机制

The mechanism of action of (alphaS,betaR)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit enkephalinase, leading to increased levels of enkephalins and enhanced analgesic effects.

相似化合物的比较

Similar Compounds

(2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid: This compound is structurally similar but has an additional methylene group.

(2S,3R)-2-amino-3-hydroxybutanedioic acid: Another similar compound with a different side chain structure.

Uniqueness

(alphaS,betaR)- is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

生物活性

The compound (alphaS,betaR)- is a stereoisomer with significant biological activities, particularly in medicinal chemistry. Its unique stereochemistry influences its interactions with biological macromolecules, leading to various therapeutic applications. This article explores the biological activity of (alphaS,betaR)- through detailed research findings, case studies, and comparative analyses.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClNO3 |

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid; hydrochloride |

| InChI Key | OTJZSGZNPDLQAJ-WSZWBAFRSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C@@HN.Cl |

The stereochemistry of (alphaS,betaR)- is crucial for its biological activity, as it affects how the compound interacts with enzymes and receptors in biological systems.

The mechanism of action for (alphaS,betaR)- compounds typically involves their interaction with specific molecular targets such as enzymes or receptors. For instance, (alphaS,betaR)-Bedaquiline inhibits the ATP synthase enzyme in Mycobacterium tuberculosis, leading to bacterial cell death. This interaction modulates various biochemical pathways, demonstrating the compound's potential in therapeutic applications.

Case Study: Inhibition of Enkephalinase

Research indicates that (alphaS,betaR)- acts as an inhibitor of enkephalinases, enzymes responsible for degrading enkephalins. By inhibiting these enzymes, (alphaS,betaR)- enhances met5-enkephalin-induced anti-nociception, suggesting its potential use in pain management therapies.

Therapeutic Applications

- Antimicrobial Activity : Studies have shown that (alphaS,betaR)- compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Analgesic Effects : The ability to inhibit enkephalinase suggests potential applications in pain relief and management.

- Cancer Research : Some derivatives of (alphaS,betaR)- are being investigated for their anticancer properties due to their ability to modulate cellular processes involved in tumor growth.

Comparative Analysis with Other Stereoisomers

The biological activity of (alphaS,betaR)- can be compared to other stereoisomers such as (alphaR,betaR)- and (alphaS,betaS)-. The differences in stereochemistry lead to variations in pharmacological profiles:

| Isomer | Biological Activity |

|---|---|

| (alphaS,betaR)- | Strong enkephalinase inhibition; antimicrobial effects |

| (alphaR,betaR)- | Moderate analgesic effects; potential anti-inflammatory properties |

| (alphaS,betaS)- | Limited activity compared to others; less studied |

These differences highlight the importance of stereochemistry in determining the efficacy and safety profiles of pharmaceutical compounds.

属性

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZSGZNPDLQAJ-WLYNEOFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。